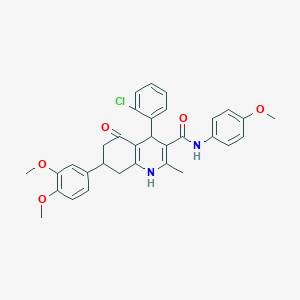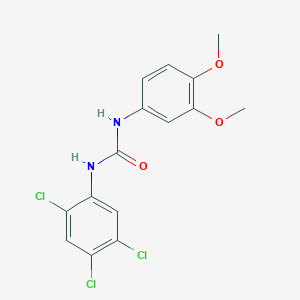
ethyl 4-(3-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 4-(3-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate is a chemical compound used in scientific research. It is a member of the piperidine class of compounds and is commonly referred to as Compound X.
Mécanisme D'action
The mechanism of action of Compound X involves its binding to the α7-nicotinic acetylcholine receptor. This binding inhibits the activity of the receptor, leading to a decrease in the release of neurotransmitters. The exact mechanism by which Compound X modulates neurotransmitter release is not fully understood, but it is thought to involve the regulation of calcium influx into neurons.
Biochemical and Physiological Effects
The biochemical and physiological effects of Compound X are primarily related to its modulation of neurotransmitter release. It has been shown to decrease the release of dopamine, glutamate, and acetylcholine in various regions of the brain. This modulation of neurotransmitter release can have a significant impact on the function of the nervous system, leading to changes in behavior, cognition, and motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Compound X in lab experiments is its selectivity for the α7-nicotinic acetylcholine receptor. This selectivity allows researchers to specifically target this receptor and study its function in isolation. However, one limitation of using Compound X is its potency, which can make it difficult to accurately dose in experiments. Additionally, the high cost of the compound can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of Compound X. One area of research is the development of more potent and selective compounds that can be used to study the function of the α7-nicotinic acetylcholine receptor. Another area of research is the investigation of the potential therapeutic applications of Compound X for the treatment of neurological disorders. Additionally, the use of Compound X in combination with other compounds may provide new insights into the regulation of neurotransmitter release and synaptic plasticity.
Applications De Recherche Scientifique
Compound X is used in scientific research as a tool to study the function of the nervous system. It is a potent and selective antagonist of the α7-nicotinic acetylcholine receptor, which is involved in the regulation of neurotransmitter release and synaptic plasticity. Compound X has been shown to modulate the release of several neurotransmitters, including dopamine, glutamate, and acetylcholine. It is also being investigated as a potential therapeutic agent for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
ethyl 4-[(3-fluorophenyl)methyl]-1-(oxan-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FNO3/c1-2-25-19(23)20(15-16-4-3-5-17(21)14-16)8-10-22(11-9-20)18-6-12-24-13-7-18/h3-5,14,18H,2,6-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQKOYMPWFDQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C2CCOCC2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}methyl)benzonitrile](/img/structure/B4774652.png)
![2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B4774653.png)
![2-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4774663.png)
![butyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B4774670.png)
![propyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4774677.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4774685.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide](/img/structure/B4774691.png)
![(4-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B4774714.png)
![3-ethoxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4774725.png)
![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4774726.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4774731.png)
![N-(2-bromophenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4774732.png)
